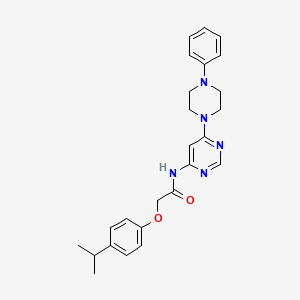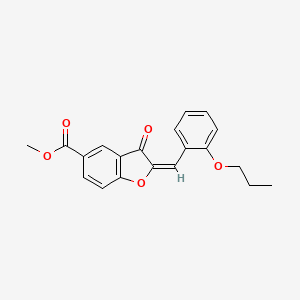
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide” is a chemical compound with the molecular formula C20H12ClNO3 . It has an average mass of 349.767 Da and a monoisotopic mass of 349.050568 Da . This product is not intended for human or veterinary use and is for research use only.
Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C20H12ClNO3 . It has a molecular weight of 349.77.Aplicaciones Científicas De Investigación
Structural and Spectroscopic Analysis
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-methoxybenzamide and its derivatives have been analyzed for their structural configurations using X-ray diffraction and spectroscopic techniques such as NMR and UV-visible spectroscopy. These studies reveal details about their planarity, the effects of substituents, and their potential reactivity for medicinal applications based on their dipole moment measurements. For instance, the introduction of -[CH2]n- groups between the NH group and the phenyl ring alters the planarity of these compounds, which may influence their interaction with surrounding molecules and reactivity in medicinal contexts (Galal et al., 2018).
Catalytic Applications
Research into the catalytic properties of related N-methoxybenzamide compounds demonstrates their utility in organic synthesis. For example, Rh(III)-catalyzed oxidative olefination by directed C-H bond activation showcases the role of the N-O bond as an internal oxidant in a selective and high-yielding process. Changing the substituent on the directing/oxidizing group leads to the formation of valuable tetrahydroisoquinolinone products, highlighting the versatility of these compounds in synthetic chemistry (Rakshit et al., 2011).
Antimicrobial Properties
Derivatives of this compound have been explored for their antimicrobial potential. For example, novel 4-thiazolidinone derivatives have shown considerable anticonvulsant activity and are investigated for their interaction with benzodiazepine receptors, indicating their potential use in developing treatments for conditions related to these receptors (Faizi et al., 2017).
Pharmaceutical and Biophysical Properties
Studies on related compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride, focus on their pharmaceutical properties like antiemetic activity. Investigations into their biophysical properties, such as molar refraction and polarizability, provide insights into their behavior in biological systems and potential pharmaceutical applications (Sawale et al., 2016).
Interaction with Biological Targets
Research has also delved into how modifications to the amide bond and alkyl chain in related compounds affect their affinity for specific biological targets, such as dopamine receptors. This understanding aids in the development of drugs with selective action, improving therapeutic outcomes (Perrone et al., 2000).
Propiedades
IUPAC Name |
N-(5-chloro-9-oxoxanthen-3-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c1-26-17-8-3-2-5-14(17)21(25)23-12-9-10-13-18(11-12)27-20-15(19(13)24)6-4-7-16(20)22/h2-11H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOXBNGUBDEDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2744170.png)

![7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744175.png)

![1-[3-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744178.png)
amine hydrochloride](/img/structure/B2744179.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744180.png)

![Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride](/img/structure/B2744183.png)

![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2744187.png)
![3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid](/img/structure/B2744188.png)

